![molecular formula C10H17N3O B1522783 5-(dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1258640-42-4](/img/structure/B1522783.png)
5-(dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
5-(Dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (DMAPP) is an important synthetic intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is an aldehyde with a pyrazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. DMAPP is a versatile molecule with a wide range of applications in synthetic organic chemistry.
Scientific Research Applications
Vilsmeier-Haak Formylation
The Vilsmeier-Haak formylation process has been applied to synthesize 4-formyl derivatives of N-alkyl-3,5-dimethyl-1H-pyrazoles, showcasing the versatility of pyrazole derivatives in synthetic organic chemistry. This method emphasizes the reactivity of pyrazole compounds towards electrophilic formylation, highlighting their potential in creating diverse chemical structures (Attaryan et al., 2006).
Grignard Reagent Addition
Research on the addition of Grignard reagents to 5-alkylamino-4H-imidazole 3-oxides has led to the synthesis of pH-sensitive spin probes, demonstrating the applicability of pyrazole derivatives in designing molecules with specific physical properties for scientific studies (Kirilyuk et al., 2003).
Synthesis of Antioxidant and Antihyperglycemic Agents
A study on the synthesis of coumarin derivatives containing pyrazole and indenone rings has shown significant antioxidant and antihyperglycemic activity, underscoring the potential of pyrazole derivatives in medicinal chemistry for developing new therapeutic agents (Kenchappa et al., 2017).
Synthesis of Analgesic and Anti-inflammatory Agents
The development of benzofuran pyrazole heterocycles has been explored for their analgesic and anti-inflammatory activities, further illustrating the role of pyrazole derivatives in creating compounds with specific biological activities (Kenchappa & Bodke, 2020).
Mechanism of Action
- CHK1 is a serine-threonine kinase critical for the cellular response to DNA damage. It plays a key role in repairing DNA breaks during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
- CHK1 also initiates DNA repair by signaling to the repair protein RAD51, promoting homologous recombination .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption depends on its lipophilicity and basicity. It reaches target tissues and cells. Metabolism pathways are not specified. Elimination pathways are not specified.
properties
IUPAC Name |
5-(dimethylamino)-1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-8(6-14)10(12(3)4)13(5)11-9/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUSMHYANBCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.